Bismark Brown R
Overview
Description
Bismark Brown R (BB), also known as basic brown 4, is a member of the diazo dyes class . It has an absorption maximum at 468nm .
Synthesis Analysis
The synthesis of Bismark Brown R is thought to start with double diazotization of 1,3-phenylenediamine . This bis (diazonium) ion subsequently attacks two equivalents of 1,3-phenylenediamine .Molecular Structure Analysis
The empirical formula of Bismark Brown R is C21H24N8·2HCl . Its molecular weight is 461.40 g/mol . The InChI string representation of its structure isInChI=1S/C21H24N8.2ClH/c1-11-4-5-14 (26-28-20-6-12 (2)15 (22)9-17 (20)24)8-19 (11)27-29-21-7-13 (3)16 (23)10-18 (21)25;;/h4-10H,22-25H2,1-3H3;2*1H/b28-26+,29-27+;;
. Chemical Reactions Analysis
Bismark Brown R has been used as an adsorbate and is used in dye decoloration experiments . The dye uptake was found to increase with increase in agitation time, adsorbent dosage, temperature, solution pH and with decreasing initial dyes concentrations .Physical And Chemical Properties Analysis
Bismark Brown R is a dark brown powder . It has a melting point of 222 °C . It is soluble in ethanol or methanol 1-3 %, and low soluble in water (0.5 %) .Safety And Hazards
Future Directions
Bismark Brown R has been used for staining of brown alga, for mucus and vital staining . It is also an ingredient of staining solutions according to Papanicolaou . The decolorization of colored effluents emanating from various industries remains a severe public health issue and prime environmental protection concern . Adsorption process is most preferred over other methods largely due to its cost-effectiveness, ease of operation, flexibility and simplicity of design, insensitivity to toxic pollutants and partly to the high quality treated effluent and non-formation of harmful substances . Therefore, Bismark Brown R can provide a feasible solution for the treatment of dye-laden water .
properties
IUPAC Name |
4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKAMFOFXYCYDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063861 | |
Record name | 2,4-Bis(2,4-diamino-5-methyl-1-benzenazo)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bismark Brown R | |
CAS RN |
5421-66-9, 8052-76-4 | |
Record name | C.I. 21010 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005421669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(2,1-diazenediyl)]bis[6-methyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Bis(2,4-diamino-5-methyl-1-benzenazo)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-bis(2,4-diamino-5-methyl-1-benzenazo)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bismarck Brown | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BASIC BROWN 4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HAD3F3XM9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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